Product packaging for 1-Fluorocyclopent-3-ene-1-carboxylic acid(Cat. No.:CAS No. 2209046-16-0)

1-Fluorocyclopent-3-ene-1-carboxylic acid

Cat. No.: B2670881
CAS No.: 2209046-16-0
M. Wt: 130.118
InChI Key: RUKZLLCQARGMAO-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has had a profound impact across the chemical sciences. wikipedia.org The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comnbinno.com This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. chimia.chnumberanalytics.com

In medicinal chemistry, fluorination is a widely used strategy to enhance the efficacy of pharmaceuticals. nih.govresearchgate.net It can improve metabolic stability by blocking sites susceptible to oxidative degradation, increase bioavailability and lipophilicity, and enhance binding affinity to target proteins. numberanalytics.comtandfonline.com Consequently, a significant percentage of modern drugs contain fluorine. nih.govnih.gov Beyond pharmaceuticals, fluorinated compounds are integral to agrochemicals, materials science (e.g., fluoropolymers like Teflon), and as refrigerants. wikipedia.orgnumberanalytics.comrsc.org The development of new fluorination methods continues to be an active area of research, aiming to provide more selective and efficient ways to synthesize these valuable compounds. nih.gov

Table 1: Impact of Fluorination on Molecular Properties

PropertyEffect of FluorinationRationale
Metabolic Stability Often increasedThe carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage. chimia.chtandfonline.com
Lipophilicity Generally increasedFluorine substitution can significantly increase the lipophilicity of a molecule, which can affect its transport across biological membranes. researchgate.net
Binding Affinity Can be enhancedThe electronegativity of fluorine can lead to favorable interactions with biological targets. tandfonline.com
Acidity (pKa) Can be alteredThe electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups.
Conformation Can be influencedThe steric and electronic effects of fluorine can impact the preferred three-dimensional shape of a molecule.

Historical Trajectory of Cyclopentene (B43876) Scaffold Utilization in Organic Synthesis

The cyclopentene ring, a five-membered carbocyclic framework with a single double bond, is a versatile building block in organic synthesis. nih.gov Its history dates back to the late 19th century, with its first preparation reported in 1893. wikipedia.org The cyclopentene scaffold is present in numerous natural products and biologically active molecules, making it an important target for synthetic chemists. nih.gov

Various synthetic strategies have been developed to construct and functionalize the cyclopentene ring. organic-chemistry.org These include intramolecular reactions, olefin metathesis, and various cyclization and annulation methods. fiveable.mebaranlab.org The cyclopentenone unit, a derivative of cyclopentene, is a particularly powerful synthon due to the diverse chemical transformations possible at its enone motif. acs.orgwikipedia.org The ability to stereoselectively synthesize substituted cyclopentenes is crucial for the total synthesis of complex natural products. nih.govoregonstate.edu

Positioning of 1-Fluorocyclopent-3-ene-1-carboxylic Acid within Current Research Paradigms

This compound emerges at the intersection of two significant areas of chemical research: the study of fluorinated organic molecules and the synthetic utility of the cyclopentene scaffold.

There is a growing interest in the synthesis and properties of fluorinated alicyclic compounds—cyclic organic molecules that are not aromatic. nih.gov The introduction of fluorine into these cyclic systems can have a profound impact on their conformation and reactivity. The study of such compounds is crucial for developing new pharmaceuticals and materials with tailored properties. Research in this area includes the development of novel methods for the selective fluorination of alicyclic frameworks and the investigation of the resulting molecules' biological activities. nih.gov The synthesis of fluorinated bridged bicyclic compounds as three-dimensional isosteres of aromatic rings is one example of the innovative research in this field. researchgate.net

The carboxylic acid functional group is one of the most versatile moieties in organic chemistry, found in a vast array of natural products and synthetic compounds. chemrxiv.org Its ability to act as a hydrogen bond donor and acceptor, and to exist in both protonated and deprotonated forms, makes it a key player in molecular interactions.

The presence of a fluorine atom on the same carbon as the carboxylic acid in this compound is expected to significantly influence the properties of the carboxyl group. The high electronegativity of fluorine will likely increase the acidity of the carboxylic acid. This modulation of pKa can have important implications for its behavior in biological systems and its utility as a synthetic intermediate. nih.gov Furthermore, fluorinated carboxylic acids are being explored as building blocks for the formation of self-assembled monolayers and other advanced materials. rsc.org The combination of the rigid cyclopentene ring, the reactive double bond, and the electronically modified carboxylic acid group makes this compound a promising candidate for further research in medicinal chemistry, materials science, and synthetic methodology.

Table 2: Key Structural Features of this compound and Their Research Implications

Structural FeaturePotential Research Implications
Fluorine Atom Modulation of electronic properties, increased lipophilicity, potential for enhanced biological activity. researchgate.nettandfonline.com
Cyclopentene Ring A rigid scaffold for presenting functional groups, a versatile platform for further synthetic transformations. nih.gov
Carboxylic Acid Moiety A handle for derivatization, potential for altered pKa due to the adjacent fluorine atom, can participate in hydrogen bonding. chemrxiv.orgnih.gov
Alkene Functionality A site for various addition and functionalization reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7FO2 B2670881 1-Fluorocyclopent-3-ene-1-carboxylic acid CAS No. 2209046-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluorocyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FO2/c7-6(5(8)9)3-1-2-4-6/h1-2H,3-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKZLLCQARGMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Fluorocyclopent 3 Ene 1 Carboxylic Acid

Strategic Design of Precursors and Retrosynthetic Analysis

Retrosynthetic analysis is a foundational technique in planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. icj-e.org For 1-fluorocyclopent-3-ene-1-carboxylic acid, the analysis begins by identifying key bond disconnections that simplify the complex cyclic structure.

A primary disconnection targets the C-F bond and the carboxylic acid group, suggesting a precursor like a cyclopentene-1-carboxylic acid derivative that can undergo a late-stage fluorination. Another key disconnection breaks the cyclopentene (B43876) ring itself, often via reactions that form five-membered rings, such as a [3+2] cycloaddition or an intramolecular cyclization. This leads back to acyclic precursors that are more readily available.

For instance, a plausible retrosynthetic pathway for the target molecule (I) could involve:

Functional Group Interconversion (FGI): The target acid (I) can be derived from its corresponding ester (II), which is often easier to handle and purify.

Fluorination: The fluoro-ester (II) could be synthesized from a hydroxy-ester precursor (III) via deoxofluorination or from a suitable enolate via electrophilic fluorination. Alternatively, a decarboxylative fluorination of a dicarboxylic acid precursor could be employed. nih.gov

Cyclopentene Ring Formation: The cyclopentene ring of precursor (III) or a related intermediate could be formed through an intramolecular cyclization of a linear precursor (IV). This approach allows for the strategic placement of functional groups that will become part of the final ring structure.

This analytical process reveals that precursors such as substituted glutarates or related 1,6-dicarbonyl compounds are viable starting points for constructing the cyclopentene skeleton. The specific choice of precursor is guided by the desired stereochemistry and the compatibility of its functional groups with subsequent reaction conditions.

Stereoselective and Enantioselective Synthesis Pathways

Achieving the desired three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in modern organic synthesis, especially when creating quaternary stereocenters. For this compound, controlling the stereocenter at the C1 position is paramount. This is accomplished through stereoselective and enantioselective methods.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

In the context of synthesizing this compound, a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone, could be attached to a precursor to form a chiral amide or ester. wikipedia.orgnih.gov For example, a cyclopentene-1-carboxylic acid precursor could be coupled with (1S,2S)-pseudoephenamine. The resulting amide would then be subjected to an α-functionalization reaction, such as fluorination. The steric bulk of the chiral auxiliary would direct the incoming electrophilic fluorine reagent to one face of the molecule, resulting in a diastereomerically enriched product.

Subsequent hydrolysis of the amide bond removes the auxiliary and reveals the enantiomerically enriched fluorinated carboxylic acid. nih.gov The effectiveness of this approach relies on the high diastereoselectivity of the fluorination step, which is governed by the specific structure of the auxiliary.

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Feature
Evans' Oxazolidinones Asymmetric alkylations, aldol (B89426) reactions Forms a rigid chelate with metal enolates, providing excellent stereocontrol. wikipedia.org
Pseudoephedrine/Pseudoephenamine Asymmetric α-alkylation of carboxylic acids Forms crystalline amides; the enolate is shielded on one face. nih.gov
Camphorsultam Diels-Alder reactions, alkylations Provides high stereoselectivity due to steric hindrance from the sultam ring.

This table provides examples of common chiral auxiliaries and their general applications, which represent the types of strategies applicable to the synthesis of the target molecule.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern synthesis. researchgate.net The formation of the cyclopentene ring can be achieved enantioselectively using various catalytic methods.

One prominent strategy is the organocatalyzed intramolecular Michael addition. A linear precursor containing both a nucleophilic moiety (like a malonate or a nitroalkane) and an α,β-unsaturated system can be induced to cyclize in the presence of a chiral amine or squaramide catalyst. The catalyst forms a transient chiral intermediate (an iminium or enamine ion) that directs the cyclization to proceed with high enantioselectivity, forming a functionalized cyclopentane (B165970) ring that can be further elaborated into the target cyclopentene.

Another powerful method is transition-metal catalysis, such as a palladium-catalyzed asymmetric allylic alkylation (AAA) or a rhodium-catalyzed intramolecular [3+2] cycloaddition. In an AAA reaction, a linear substrate with an allylic leaving group can be cyclized enantioselectively to form the five-membered ring. nih.gov The stereochemical outcome is controlled by the chiral ligand coordinated to the metal center.

Table 2: Asymmetric Catalytic Methods for Ring Formation

Reaction Type Catalyst System Precursor Type Stereocontrol Mechanism
Intramolecular Michael Addition Chiral amine (e.g., prolinol derivative) Acyclic enone with a nucleophilic group Formation of a chiral iminium/enamine intermediate.
Asymmetric Allylic Alkylation Pd(0) with a chiral phosphine (B1218219) ligand (e.g., Trost ligand) Linear substrate with an allylic leaving group Chiral ligand environment around the metal center dictates the facial selectivity. nih.gov
[3+2] Cycloaddition Rh(II) or Cu(I) with chiral ligands Alkene/allene and a three-atom component Coordination of substrates to the chiral metal complex. nih.gov

This table summarizes catalytic strategies that could be employed to construct the chiral cyclopentene core of the target molecule.

Once a chiral center is established within the cyclopentene ring, it can be used to direct the stereochemistry of subsequent reactions—a process known as diastereoselective control. nih.gov If a precursor to this compound already contains a stereocenter, the introduction of new groups can be controlled by the steric and electronic properties of the existing chiral element.

For example, in a Pd(0)-catalyzed Mizoroki-Heck reaction, an existing stereocenter on an aminocyclopentene precursor can direct the regioselective and stereoselective addition of an alkenyl or aryl group. nih.gov Similarly, the epoxidation of the double bond in a chiral cyclopentene derivative would preferentially occur on the less sterically hindered face of the molecule, leading to a single diastereomer of the resulting epoxide. This epoxide can then be opened to introduce other functional groups with defined stereochemistry, which can be carried through to the final product.

Targeted Fluorination Strategies and Reagents for Unsaturated Cyclic Systems

The introduction of a fluorine atom, particularly at a quaternary center, requires specialized reagents and strategies due to the high reactivity of many fluorinating agents.

Direct fluorination involves adding a fluorine atom to a pre-formed cyclopentene ring. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: This is the most common approach for this type of transformation. A suitable precursor, such as a cyclopentene-1-carboxylic ester, can be deprotonated with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This nucleophilic enolate is then quenched with an electrophilic fluorine source, a reagent with a weak N-F bond. The most common electrophilic fluorinating agents are N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.

A notable example of a related transformation is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor, which transforms a C-H bond adjacent to a carboxylic acid into a C-F bond. nih.gov This type of reaction could potentially be adapted for the direct conversion of a dicarboxylic acid precursor.

Table 3: Common Electrophilic Fluorinating Reagents

Reagent Acronym Key Characteristics
N-Fluorobenzenesulfonimide NFSI Crystalline solid, relatively mild, widely used in academic labs.
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor® Highly reactive, soluble in polar solvents, often used in industrial settings.

This table lists common reagents for electrophilic fluorination applicable to the synthesis of the target compound.

The choice of fluorinating agent and reaction conditions is critical to achieving high yield and selectivity, as side reactions can be prevalent. The stereochemical outcome of such a fluorination on a chiral enolate is often determined by the existing stereocenters in the molecule or by the use of chiral ligands or auxiliaries.

Indirect Fluorination via Pre-functionalized Intermediates

Direct fluorination of unactivated C-H bonds or double bonds in a molecule like cyclopentene can be challenging to control and may lead to a mixture of products. Indirect fluorination, which involves the introduction of a functional group that is subsequently replaced by fluorine, offers a more controlled and often stereoselective alternative. This approach relies on the strategic placement of a precursor functional group that can be readily converted to a C-F bond.

Common pre-functionalized intermediates for indirect fluorination include alcohols, ketones, and halides.

Deoxofluorination of Alcohols and Ketones: A prevalent strategy involves the conversion of a hydroxyl group to a fluorine atom using deoxofluorinating reagents. For a precursor like 1-hydroxycyclopent-3-ene-1-carboxylic acid, reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) could be employed. Similarly, the fluorination of cyclic ketones can be achieved using reagents like Selectfluor®, often proceeding through an enol or enolate intermediate. sapub.orgscispace.com The reactivity in these transformations can be highly dependent on the substrate. jyu.fi For instance, the fluorination of cyclic β-diketones with Selectfluor® can be facile at room temperature, while ketones that enolize less readily may require harsher conditions. sapub.orgscispace.com

Halogen Exchange (Halex) Reaction: Another established indirect method is the nucleophilic substitution of a leaving group, typically a halide (like chlorine or bromine) or a sulfonate (like tosylate or mesylate), with a fluoride (B91410) ion. This method is particularly useful for preparing alkyl fluorides. mdpi.com The efficacy of the Halex reaction depends on the nature of the leaving group, the fluoride source (e.g., potassium fluoride, cesium fluoride), and the solvent system. Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt.

Ring-Opening of Epoxides: The ring-opening of an epoxide precursor, such as cyclopentene oxide, with a fluoride source like hydrogen fluoride-pyridine (Olah's reagent) or potassium bifluoride can introduce both a fluorine and a hydroxyl group, which can then be further manipulated.

Substrate-Directed Fluorination: The presence of other functional groups on the cyclopentane ring can direct the stereochemical outcome of the fluorination reaction. nih.gov For example, studies on functionalized cyclopentane β-amino acids have demonstrated that the existing stereochemistry of the substrate can control the facial selectivity of the fluorination step. nih.gov This principle is crucial for synthesizing enantiomerically pure target molecules.

These indirect methods provide a toolkit for chemists to strategically introduce fluorine into the cyclopentene ring with greater control over regioselectivity and stereoselectivity compared to direct fluorination approaches.

Methodologies for Carboxylic Acid Introduction and Functionalization onto Cyclic Alkenes

The introduction of a carboxylic acid group onto a cyclic alkene framework is a fundamental transformation in organic synthesis. britannica.com Several robust methodologies exist for this purpose, ranging from the oxidation of precursor functional groups to direct carboxylation reactions.

Oxidation of Primary Alcohols or Aldehydes: A common and reliable method involves the oxidation of a primary alcohol or an aldehyde at the desired position. For instance, a precursor like (1-hydroxymethyl)cyclopent-3-ene could be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or a two-step process involving a milder oxidation to the aldehyde (e.g., using PCC or Swern oxidation) followed by further oxidation to the carboxylic acid (e.g., using Pinnick oxidation with NaClO₂).

Hydrolysis of Nitriles (Cyanides): The cyano group serves as a versatile carboxylate precursor. A synthetic route could involve the introduction of a nitrile onto the cyclopentene ring, for example, via nucleophilic substitution of a halide with a cyanide salt. chemistrysteps.com The resulting nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions. This method has the advantage of extending the carbon chain by one carbon atom. chemistrysteps.com

Carboxylation of Organometallic Reagents: Direct carboxylation can be achieved by forming an organometallic intermediate, such as an organolithium or Grignard reagent, from a corresponding halide (e.g., 1-bromocyclopent-3-ene). This organometallic species can then react with carbon dioxide (as a gas or solid dry ice) in an electrophilic addition, followed by an acidic workup to yield the carboxylic acid. This method is highly effective for installing the carboxyl group directly onto the ring.

Lactonization and Related Reactions: Intramolecular additions of a carboxyl group to an alkene can form cyclic esters known as lactones. libretexts.orgmsu.edu While this is a cyclization reaction, the principles can be adapted for functionalization. For instance, a reaction that introduces a carboxyl-containing side chain onto the cyclopentene ring could be designed.

Development of Novel and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of routes that are not only effective but also efficient in terms of step economy, atom economy, and resource utilization. This has led to a focus on multi-component reactions, cascade processes, and the integration of green chemistry principles.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and cascade (or tandem) reactions, involving two or more sequential transformations in one pot without isolating intermediates, are powerful tools for rapidly building molecular complexity from simple precursors. nih.govnih.gov These approaches are highly desirable as they reduce the number of synthetic steps, minimize waste from purification of intermediates, and save time and resources.

Several strategies have been developed for the synthesis of highly functionalized cyclopentenes using these principles. rsc.orgnih.govacs.org A cascade process might involve a sequence of reactions such as a Michael addition followed by an intramolecular aldol-type reaction to construct the cyclopentene ring and install multiple functional groups simultaneously. rsc.org Similarly, MCRs can assemble complex cyclopentene derivatives in a single step under mild conditions. rsc.org

Below is a table summarizing examples of such efficient reactions for the synthesis of functionalized cyclopentenes.

Reaction TypeReactantsCatalyst/ConditionsKey Features
Multicomponent Reaction 1,2-Allenic ketones, 4-chloroacetoacetate, malononitrile/cyanoacetateMetal-free, mild conditionsForms diversely functionalized cyclopentene derivatives efficiently. rsc.org
Cascade Process Phenacylmalononitriles, electron-deficient olefinsTetrabutylammonium fluoride (organocatalyst)One-step synthesis of multifunctionalized cyclopentenes with high diastereoselectivity. nih.govacs.org
Multicatalytic Cascade 1,3-Dicarbonyls, α,β-unsaturated aldehydesSecondary amine and N-heterocyclic carbene (NHC)Asymmetric formal [3+2] reaction leading to densely functionalized cyclopentanones with high enantioselectivity. nih.gov

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sruc.ac.uk Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Key green chemistry considerations include:

Use of Safer Solvents and Reagents: Traditional organic synthesis often relies on volatile and toxic solvents. Green approaches favor the use of safer alternatives like water, ethanol (B145695), or supercritical CO₂, or even solvent-free conditions. nih.gov For fluorination, while many reagents are inherently reactive, the development of solid, bench-stable electrophilic fluorinating agents like Selectfluor® has improved handling safety compared to using highly toxic and corrosive fluorine gas. numberanalytics.comnumberanalytics.com

Catalysis over Stoichiometric Reagents: The use of catalysts (e.g., metal, organo-, or bio-catalysts) is a cornerstone of green chemistry because they are used in small amounts and can be recycled, reducing waste compared to stoichiometric reagents. nih.gov For instance, developing catalytic methods for both the fluorination and carboxylation steps would significantly improve the greenness of the synthesis. Photocatalysis, using light to drive chemical reactions, is an emerging green tool that can enable novel transformations under mild conditions. rsc.org

Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure are preferred. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy consumption compared to conventional heating. sruc.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. MCRs and cascade reactions are inherently more atom-economical as they minimize the formation of byproducts. nih.govrsc.org

Use of Renewable Feedstocks: While potentially more long-term, sourcing starting materials from renewable biomass instead of petrochemical feedstocks is a fundamental aspect of sustainable chemistry. rsc.org

By integrating these principles from the outset of synthetic route design, it is possible to develop a process for producing this compound that is not only chemically efficient but also economically and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 1 Fluorocyclopent 3 Ene 1 Carboxylic Acid

Reactivity Profile of the Fluoro-Substituted Cyclopentene (B43876) Ring

The presence of a fluorine atom and a double bond within the five-membered ring dictates a unique reactivity profile, influenced by both electronic and steric factors.

Electrophilic Additions and Substitutions on the Olefin

Electrophilic attack on the carbon-carbon double bond is a characteristic reaction of alkenes. In the case of 1-Fluorocyclopent-3-ene-1-carboxylic acid, the fluorine atom at the allylic position is expected to exert a significant influence on the regioselectivity and stereoselectivity of such additions. The strong electron-withdrawing nature of fluorine can decrease the electron density of the double bond, potentially reducing its reactivity towards electrophiles compared to a non-fluorinated analog.

When an electrophile (E+) adds to the double bond, it will likely form a carbocation intermediate. The stability of this carbocation will direct the subsequent nucleophilic attack. The proximity of the electronegative fluorine atom can destabilize a nearby positive charge, thus influencing the position of the incoming nucleophile.

Electrophile (E-Nu)Predicted Major Product(s)Mechanistic Considerations
H-X (e.g., HBr)Addition across the double bond, with the regiochemistry influenced by the stability of the carbocation intermediate.The reaction proceeds via a carbocation intermediate. The position of the fluorine and carboxylic acid groups will influence the stability of the possible carbocations.
X₂ (e.g., Br₂)Dihalogenation across the double bond.Formation of a bridged halonium ion intermediate is expected, followed by backside attack by the halide ion.
H₂O/H⁺Hydration to form a fluorinated cyclopentanol (B49286) derivative.Follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon of the double bond, though this can be affected by the electronic influence of the fluorine.

Nucleophilic Reactions Modulated by the C-F Bond

The carbon-fluorine bond is exceptionally strong and generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of the double bond and the carboxylic acid group could potentially activate the C-F bond towards displacement under specific circumstances, such as through the formation of a stabilized carbanion or in the presence of highly reactive nucleophiles and catalysts. Nucleophilic attack is more likely to occur at the carbonyl carbon of the carboxylic acid group.

Pericyclic Reactions and Rearrangements involving the Ring System

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The cyclopentene ring system can participate in various pericyclic reactions, such as Diels-Alder reactions (where it could act as a dienophile) and ene reactions. The fluorine and carboxylic acid substituents would be expected to influence the stereochemistry and electronic demand of these reactions. For instance, the electron-withdrawing nature of these groups could enhance the dienophilic character of the double bond in a [4+2] cycloaddition.

Rearrangements, such as sigmatropic shifts, are also plausible within this ring system, potentially leading to isomeric structures. The specific conditions (thermal or photochemical) would dictate the feasibility and outcome of such rearrangements.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations.

Esterification and Amidation Reactions for Derivatization

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using more reactive acylating agents. The reaction conditions would need to be optimized to account for the electronic effects of the fluorinated ring.

ReagentProduct TypeGeneral Conditions
R-OH, H⁺EsterAcid catalysis, often with removal of water.
SOCl₂, R-OHEsterTwo-step process via an acyl chloride intermediate.
DCC, R-OHEsterUse of a coupling agent like dicyclohexylcarbodiimide.

Amidation: Similarly, amides can be synthesized by reacting the carboxylic acid with an amine. This often requires the use of coupling agents to activate the carboxylic acid and facilitate the formation of the amide bond, as direct reaction with an amine can lead to an acid-base reaction.

ReagentProduct TypeGeneral Conditions
R-NH₂, Coupling AgentAmideUse of reagents like DCC, HATU, or PyBOP.
1. SOCl₂ 2. R-NH₂AmideTwo-step process via an acyl chloride intermediate.

Reduction and Oxidation Reactions of the Carboxylic Acid Group

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). The double bond in the cyclopentene ring may also be susceptible to reduction under certain conditions, so careful selection of the reducing agent and reaction conditions would be necessary to achieve selective reduction of the carboxylic acid.

ReagentProductNotes
LiAlH₄, then H₃O⁺1-Fluoro-4-(hydroxymethyl)cyclopent-2-enePowerful reducing agent, will reduce the carboxylic acid to a primary alcohol.
BH₃·THF, then H₃O⁺1-Fluoro-4-(hydroxymethyl)cyclopent-2-eneBorane is another common reagent for the reduction of carboxylic acids.

Oxidation: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The olefinic part of the molecule, however, could be susceptible to oxidative cleavage with strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄), which would lead to the opening of the cyclopentene ring.

Carboxylic Acid as a Directing Group in Functionalization

In organic synthesis, the carboxylic acid moiety is a well-established directing group, capable of influencing the regioselectivity and stereoselectivity of various reactions. This is often achieved through coordination with a metal catalyst or by influencing the electronic properties of the molecule. For instance, in C-H activation reactions, the carboxyl group can direct metallation to the ortho-position of an aromatic ring or to specific C-H bonds in aliphatic systems. In the context of this compound, the carboxylic acid group would be expected to play a significant role in directing the functionalization of the cyclopentene ring. However, the interplay between the directing effect of the carboxylic acid and the electronic influence of the allylic fluorine atom is a nuanced aspect that requires specific investigation. Without such studies, a detailed analysis of its directing group capabilities in reactions such as electrophilic additions, hydrogenations, or cycloadditions is not possible.

Comprehensive Mechanistic Elucidation of Key Reaction Pathways

A comprehensive mechanistic elucidation for any chemical transformation involves a detailed investigation of reaction intermediates, transition states, and the factors governing reaction rates and selectivity.

Detailed Reaction Pathway Analysis (e.g., Transition State Theory)

Transition State Theory provides a framework for understanding reaction rates by examining the properties of the transition state—the highest energy point along the reaction coordinate. A detailed analysis for reactions involving this compound would necessitate computational modeling (e.g., Density Functional Theory calculations) to map out the potential energy surface for various reaction pathways. This would allow for the identification of the lowest energy transition states and prediction of the major products. For example, in an electrophilic addition to the double bond, such an analysis would clarify whether the reaction proceeds via a concerted or stepwise mechanism and would provide insights into the geometry and energy of the key transition states. At present, such specific computational studies for this compound are not available in the public domain.

Role of the Fluorine Atom in Reaction Selectivity and Kinetics

The presence of a fluorine atom at the allylic position is known to exert significant electronic and steric effects, thereby influencing the kinetics and selectivity of reactions. The high electronegativity of fluorine can destabilize adjacent carbocations through a strong inductive effect, which would influence the regioselectivity of electrophilic additions. For example, in the addition of an electrophile (E+) to the double bond, the formation of a carbocation intermediate would be disfavored at the carbon atom bearing the fluorine. This could direct the electrophile to the other carbon of the double bond.

Furthermore, the fluorine atom can influence the stereoselectivity of reactions by sterically hindering the approach of reagents from one face of the cyclopentene ring. It can also participate in non-covalent interactions that stabilize certain transition states. The precise impact of the fluorine atom in this compound on reaction outcomes is a key question that can only be answered through dedicated experimental and computational studies.

Synthesis and Exploration of Derivatives and Analogues of 1 Fluorocyclopent 3 Ene 1 Carboxylic Acid

Preparation of Structural Analogues via Ring Modifications

Modifications to the carbocyclic core of 1-fluorocyclopent-3-ene-1-carboxylic acid, including changes in saturation and the introduction of heteroatoms, are crucial for creating a diverse range of structural analogues. These changes can significantly impact the molecule's conformation and physicochemical properties.

The double bond in the cyclopentene (B43876) ring offers a reactive site for hydrogenation, allowing for the synthesis of the saturated analogue, 1-fluorocyclopentane-1-carboxylic acid. This transformation from a planar alkene to a more flexible saturated ring system can be achieved through catalytic hydrogenation. The choice of catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and reaction conditions (hydrogen pressure, temperature, and solvent) are critical to ensure complete reduction of the double bond without affecting the fluorine substituent or the carboxylic acid group. A general overview of the hydrogenation of fluorinated molecules suggests that while this is a viable route, care must be taken to avoid hydrodefluorination, a potential side reaction. rsc.org

The incorporation of heteroatoms, such as oxygen or nitrogen, into the cyclopentane (B165970) ring in place of a methylene (B1212753) group can lead to the formation of fluorinated oxacyclopentane (tetrahydrofuran) or azacyclopentane (pyrrolidine) analogues, respectively. The synthesis of such heterocyclic analogues often involves multi-step sequences starting from different precursors. For instance, the synthesis of fluorinated pyrrolidine-based carboxylic acids has been achieved from precursors like 4-hydroxyproline, where fluorination is a key step. unibo.it Similarly, fluorinated oxacyclopentane derivatives can be conceptualized through synthetic routes involving the cyclization of appropriately functionalized and fluorinated open-chain precursors.

A comparative look at these modifications is presented in the table below:

Modification TypeResulting AnalogueKey Synthetic TransformationPotential Impact on Properties
Ring Saturation 1-Fluorocyclopentane-1-carboxylic acidCatalytic HydrogenationIncreased conformational flexibility
Heteroatom Incorporation (Oxygen) Fluorinated Oxacyclopentane Carboxylic AcidMulti-step synthesis from acyclic precursors and cyclizationAltered polarity and hydrogen bonding capacity
Heteroatom Incorporation (Nitrogen) Fluorinated Azacyclopentane Carboxylic AcidMulti-step synthesis from precursors like hydroxyprolineIntroduction of basicity and potential for further functionalization

The synthesis of stereoisomers and regioisomers of this compound is essential for exploring the impact of spatial arrangement and substituent positioning on the molecule's activity. The parent molecule contains a stereocenter at the C1 position. Diastereoselective synthetic routes can be designed to control the stereochemistry of additional substituents on the cyclopentene ring. For instance, the diastereoselective synthesis of fluorinated cyclopentene derivatives has been reported, highlighting the ability to control the relative configuration of substituents. researchgate.net

The synthesis of regioisomers, where the fluorine atom and carboxylic acid group are at different positions on the cyclopentene ring, would require distinct synthetic strategies. For example, the synthesis of (R,S)-anti-1-amino-2-fluorocyclopentyl-1-carboxylic acid has been achieved from racemic 2-benzyloxycyclopentanone, indicating that synthetic routes to various regioisomers are accessible. nih.gov The development of methods to synthesize specific regioisomers of fluorocyclopentene carboxylic acids remains an active area of research.

Synthesis of Derivatives with Altered Fluorination Patterns

Varying the number and position of fluorine atoms on the cyclopentene ring can dramatically alter the electronic properties and metabolic stability of the resulting analogues.

The introduction of additional fluorine atoms to the cyclopentene ring can be achieved through various fluorination methods. The synthesis of such analogues often involves the use of specialized fluorinating agents on a suitably functionalized cyclopentene precursor. While direct difluorination or polyfluorination of this compound is challenging, synthetic strategies starting from precursors amenable to multiple fluorination steps can be envisioned. General methods for preparing fluorinated carboxylic acids often involve the oxidation of corresponding fluorinated alcohols. google.com

The synthesis of positional isomers, where the single fluorine atom is located at a different carbon of the cyclopentene ring (e.g., 2-fluorocyclopent-3-ene-1-carboxylic acid or 3-fluorocyclopent-1-ene-1-carboxylic acid), necessitates tailored synthetic approaches. These would likely start from different cyclopentene precursors where the position of the hydroxyl group (the precursor to the fluorine atom) is varied. The synthesis of 3-fluorocyclobutane-1-carboxylic acid from cyclobutanone (B123998) showcases a strategy that could be adapted to the cyclopentyl system, involving nucleophilic fluorination of a keto-ester precursor. researchgate.net

Functional Group Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations, allowing for the creation of a diverse library of derivatives with potentially different biological activities and physicochemical properties.

Standard organic transformations can be applied to the carboxylic acid moiety of this compound to yield esters, amides, and alcohols.

Esterification: The conversion of the carboxylic acid to its corresponding esters can be achieved through Fischer esterification with an alcohol under acidic catalysis, or by reaction with an alkyl halide in the presence of a base. The direct esterification of fluorinated aromatic carboxylic acids with methanol (B129727) using a heterogeneous catalyst has been reported, offering a potentially applicable method. rsc.org

Amide Formation: Amide derivatives can be synthesized by first activating the carboxylic acid, for example, by converting it to an acyl fluoride (B91410), followed by reaction with a primary or secondary amine. The direct synthesis of acyl fluorides from carboxylic acids has been demonstrated using various reagents, which can then be used in one-pot amide bond formation reactions. researchgate.netnih.gov

Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol (1-fluoro-1-(hydroxymethyl)cyclopent-3-ene) using strong reducing agents like lithium aluminum hydride (LiAlH₄). It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids.

The table below summarizes some of the key functional group modifications:

DerivativeReagents and Conditions
Esters Alcohol, Acid Catalyst (e.g., H₂SO₄)
Amides 1. Acyl fluoride formation (e.g., with a deoxyfluorinating agent) 2. Amine (R₂NH)
Alcohols Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup

Esters, Amides, and Anhydrides

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of derivatives, such as esters, amides, and anhydrides. These transformations are fundamental in organic synthesis, enabling the modulation of a compound's physicochemical properties and providing intermediates for further functionalization.

Esters: Esterification of this compound can be achieved through several standard methods. The choice of method often depends on the scale of the reaction and the nature of the alcohol.

Method Reagents General Conditions Notes
Fischer EsterificationAlcohol, Strong Acid Catalyst (e.g., H₂SO₄)Typically requires heating under reflux with removal of water.Reversible reaction; suitable for simple, robust alcohols.
Acyl Halide FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) followed by alcoholReaction with SOCl₂ or (COCl)₂ is often performed at room temperature, followed by the addition of the alcohol, usually in the presence of a base (e.g., pyridine).This is a high-yielding, two-step process suitable for a wide range of alcohols, including those that are acid-sensitive.
Carbodiimide CouplingAlcohol, DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-Dimethylaminopyridine)Reactions are typically carried out at room temperature in an inert solvent like dichloromethane (B109758).Mild conditions, suitable for sensitive substrates.

Amides: Amide bond formation is a cornerstone of peptide synthesis and medicinal chemistry. rsc.org The synthesis of amides from this compound can be accomplished through various coupling protocols. rsc.orgresearchgate.net

Method Reagents General Conditions Notes
Acyl Chloride MethodThionyl chloride (SOCl₂) followed by amineThe carboxylic acid is first converted to the acyl chloride, which then reacts readily with a primary or secondary amine.A robust and widely used method. rsc.org
Coupling ReagentsAmine, Coupling agents (e.g., HATU, HOBt/EDC), Base (e.g., DIPEA)Reactions are performed in aprotic polar solvents like DMF or acetonitrile (B52724) at room temperature.Provides high yields and minimizes racemization for chiral substrates.
Deoxo-Fluor ReagentAmine, Deoxo-Fluor, Base (e.g., DIPEA)A one-pot procedure where the carboxylic acid is treated with the amine and Deoxo-Fluor in a solvent like dichloromethane at 0 °C to room temperature. nih.govThis method proceeds through an acyl fluoride intermediate and is known for its mild conditions and high efficiency. nih.gov
BiocatalysisAmine, Carboxylic acid reductases (CARs)CARs can adenylate the carboxylic acid, which can then react with an amine to form the amide bond. nih.govThis enzymatic approach offers a green alternative to traditional chemical methods. nih.gov

Anhydrides: Carboxylic anhydrides are reactive acylating agents and can be prepared from this compound. Symmetrical anhydrides can be formed by dehydration, while mixed anhydrides can also be synthesized.

Method Reagents General Conditions Notes
Dehydration with CarbodiimidesDicyclohexylcarbodiimide (DCC)Two equivalents of the carboxylic acid react in the presence of DCC.A common method for synthesizing symmetrical anhydrides.
Reaction with Acyl HalidesAcyl chloride, PyridineThe carboxylate salt of the acid reacts with an acyl chloride.This can be used to form both symmetrical and mixed anhydrides.
Triphenylphosphine Oxide/Oxalyl ChlorideTriphenylphosphine oxide (TPPO), Oxalyl chloride ((COCl)₂)This system can catalyze the formation of symmetrical anhydrides from carboxylic acids under mild and neutral conditions. nih.govThe reaction is driven by the formation of the reactive intermediate Ph₃PCl₂. nih.gov

Decarboxylation and Decarboxylative Functionalization

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant transformation in organic synthesis. nih.gov For fluorinated carboxylic acids, this reaction can be a pathway to introduce fluorinated moieties into other molecules. rsc.org

The high oxidation potential of many fluoroalkyl carboxylic acids can make their direct decarboxylation challenging. nih.gov However, various methods have been developed to facilitate this process, often involving radical intermediates. rsc.org Decarboxylative functionalization extends this concept by coupling the resulting radical or carbanion with other reactants to form new carbon-carbon or carbon-heteroatom bonds. rsc.org

Reaction Type Methodology Potential Product from this compound
Hydrodecarboxylation Photoredox catalysis with an acridinium (B8443388) photooxidant and a redox-active cocatalyst can achieve direct, catalytic hydrodecarboxylation of carboxylic acids. organic-chemistry.org1-Fluorocyclopent-3-ene
Decarboxylative Coupling Dual metal photoelectrocatalysis can be used for the decarboxylative cross-coupling of α-CF₃ carboxylic acids with aryl iodides, integrating a ligand-to-metal charge transfer (LMCT) process with nickel catalysis. nih.govAryl-substituted 1-fluorocyclopent-3-enes
Decarboxylative Dehydrogenation A palladium-catalyzed system using sulfuryl fluoride can effect the decarboxylative dehydrogenation of alkyl carboxylic acids. rsc.org1-Fluorocyclopenta-1,3-diene

These decarboxylative strategies highlight the potential to convert this compound into a range of functionalized fluorinated cyclopentene derivatives. researchgate.net

This compound as a Versatile Synthetic Synthon

The unique combination of functional groups in this compound makes it a valuable synthon, or building block, for the construction of more complex molecular architectures.

Building Block in the Synthesis of Complex Organic Molecules

Fluorinated building blocks are of high interest in medicinal chemistry due to the often-beneficial effects of fluorine on metabolic stability, lipophilicity, and binding affinity. researchgate.net Cyclic fluorinated amino acids, for instance, have been explored as PET imaging agents. nih.gov The rigid cyclopentene scaffold of this compound can be used to introduce conformational constraints in a target molecule, which can be advantageous in drug design.

The carboxylic acid can be homologated, adding a single carbon atom to its structure, to provide access to new building blocks for chemical synthesis. unc.edu Furthermore, the double bond in the cyclopentene ring offers a site for various chemical transformations, such as hydrogenation, epoxidation, dihydroxylation, or cycloaddition reactions, allowing for the creation of a diverse array of substituted fluorocyclopentane (B75047) derivatives. These derivatives could serve as key intermediates in the synthesis of complex natural products or novel pharmaceutical agents.

Applications in Scaffolds for Chemical Library Development

Chemical libraries are collections of diverse small molecules used in high-throughput screening to identify new drug leads. Carboxylic acids are a major category of building blocks for the synthesis of these libraries, primarily due to the ease of amide bond formation. enamine.net

This compound represents a unique and attractive scaffold for library development. Its three-dimensional structure is distinct from the flat aromatic rings that are common in many compound libraries. The introduction of this fluorinated, non-planar scaffold can help to populate areas of chemical space that are currently underexplored. enamine.net

Libraries based on this scaffold could be generated by parallel synthesis, reacting the carboxylic acid with a diverse set of amines to produce a library of amides. enamine.net Further diversity could be introduced by functionalizing the double bond. The resulting compounds could be screened for biological activity against a wide range of therapeutic targets. The development of novel scaffolds, such as those derived from 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, has shown promise in the discovery of new antimicrobial and anticancer agents, illustrating the value of this approach. mdpi.com

Theoretical and Computational Studies of 1 Fluorocyclopent 3 Ene 1 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Charge Distribution and Electrostatic Potential Analysis

The presence of highly electronegative fluorine and oxygen atoms in 1-fluorocyclopent-3-ene-1-carboxylic acid creates a non-uniform distribution of electron density across the molecule. The fluorine atom, being the most electronegative element, strongly withdraws electron density from the carbon atom to which it is attached (C1). Similarly, the oxygen atoms of the carboxylic acid group pull electron density from the carboxyl carbon.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For this molecule, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the fluorine and the carbonyl oxygen atoms, indicating these are areas rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be located around the acidic hydrogen of the carboxyl group and the hydrogen atoms on the cyclopentene (B43876) ring, highlighting electron-deficient areas. beilstein-journals.orgmdpi.com

Natural Bond Orbital (NBO) analysis can quantify this charge distribution by assigning partial charges to each atom. While specific values for the target molecule require dedicated computation, a hypothetical charge distribution based on similar fluorinated compounds is presented below.

Interactive Data Table: Hypothetical NBO Partial Atomic Charges Users can sort the table by atom or predicted charge.

AtomPredicted Partial Charge (a.u.)Description
F-0.45 to -0.55Highly negative due to extreme electronegativity.
O (carbonyl)-0.60 to -0.70Significant negative charge, a primary site for hydrogen bonding.
O (hydroxyl)-0.70 to -0.80Most negative charge, involved in the acidic proton bond.
H (hydroxyl)+0.45 to +0.55Highly positive, indicating its strong acidic character.
C1+0.30 to +0.40Electron-deficient due to bonding with both F and the COOH group.
C (carbonyl)+0.75 to +0.85Most electron-deficient carbon due to two oxygen neighbors.
C3/C4 (alkene)-0.10 to -0.20Slightly negative charge due to the pi-electron cloud.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-orbital of the carbon-carbon double bond in the cyclopentene ring, as this is typically the highest energy electron-rich region in such systems. The LUMO would likely be the π* antibonding orbital of the carbonyl group (C=O) within the carboxylic acid, which is a common electron-accepting site.

An electrophile would most likely attack the C=C double bond (the HOMO), while a nucleophile would target the carbonyl carbon (associated with the LUMO).

Interactive Data Table: Predicted Frontier Orbital Energies This table presents typical energy ranges for similar functionalized cycloalkenes, calculated using DFT methods.

ParameterPredicted Energy Range (eV)Implication for Reactivity
HOMO Energy-7.5 to -6.5Moderate nucleophilicity, centered on the C=C bond.
LUMO Energy+0.5 to +1.5Moderate electrophilicity, centered on the C=O group.
HOMO-LUMO Gap (ΔE)7.0 to 9.0Indicates a relatively stable molecule, but reactive under appropriate conditions.

Conformational Analysis and Stereochemical Predictions

The non-planar nature of the five-membered ring dictates the molecule's three-dimensional shape, which is crucial for its interactions and reactivity.

Ring Puckering and Conformational Isomers

Unlike the planar cyclopentadienyl anion, cyclopentene is not flat. The presence of four sp³-hybridized carbon atoms and one sp²-hybridized double bond forces the ring into a puckered conformation to alleviate torsional strain. pharmacyfreak.com The most stable conformation for the cyclopentene ring is the "envelope" (Cₛ symmetry), where one carbon atom (the one opposite the double bond, C4) is puckered out of the plane formed by the other four atoms. utdallas.edu

Due to this puckering, substituents can adopt either axial-like or equatorial-like positions. For this compound, this means the fluorine and carboxylic acid groups at the C1 position will have distinct spatial orientations relative to the ring. The molecule will exist as a mixture of conformational isomers that can interconvert. researchgate.networldscientific.comacs.org

Influence of Fluorine on Conformational Preferences

The substitution of a hydrogen atom with fluorine significantly influences the conformational equilibrium of cyclic systems. researchgate.net This influence stems from a combination of steric and stereoelectronic effects. nih.gov

Steric Effects : Fluorine is larger than hydrogen, which can introduce steric strain, but this effect is often less dominant than its electronic influence.

Stereoelectronic Effects : The highly polarized C-F bond creates strong local dipoles. The molecule will tend to adopt a conformation that minimizes dipole-dipole repulsions. st-andrews.ac.uk Furthermore, the "gauche effect" may play a role, where a conformation with a gauche relationship between electronegative substituents can be unexpectedly stable due to hyperconjugation or electrostatic interactions. acs.org

In this compound, there will be a conformational preference to minimize electrostatic repulsion between the electronegative fluorine atom and the oxygen atoms of the carboxyl group. Computational studies on similar fluorinated molecules show that stereoelectronic factors often favor specific puckered conformations. st-andrews.ac.uk For example, an alignment that allows for a stabilizing interaction between the polarized C-F bond and another part of the molecule, such as the carbonyl group, might be favored. nih.gov

Computational Mechanistic Studies of Synthesis and Reactivity

Computational chemistry provides invaluable insights into the "how" and "why" of chemical reactions, allowing for the mapping of reaction pathways and the identification of transition states.

Hypothetical synthetic routes to this compound could involve:

Electrophilic Fluorination : The fluorination of a precursor like cyclopent-3-ene-1-carboxylic acid using an electrophilic fluorine source (e.g., Selectfluor®). sapub.org

Deoxyfluorination : The conversion of a hydroxyl group in a precursor like 1-hydroxycyclopent-3-ene-1-carboxylic acid using a deoxyfluorination reagent. researchgate.net

Decarboxylative Fluorination : A photoredox-catalyzed reaction of a dicarboxylic acid precursor. nih.gov

Direct C-H Fluorination : A transition-metal-catalyzed reaction to directly convert a C-H bond at the C1 position to a C-F bond. chemrxiv.orgresearch-in-germany.org

Computational mechanistic studies for such a synthesis would involve locating the transition state structures for each step of a proposed mechanism. By calculating the activation energies (the energy barrier from reactant to transition state), the most likely reaction pathway can be determined. nih.gov For instance, in a simulated electrophilic fluorination, DFT calculations could model the attack of the enolate of the carboxylic acid on the fluorine reagent, revealing the stereochemical outcome of the reaction.

Similarly, the reactivity of the final product can be modeled. For example, computations could predict the regioselectivity of an addition reaction to the double bond, guided by the electronic properties (charge distribution and FMOs) discussed earlier.

Reaction Path Optimization and Transition State Characterization5.3.2. Reaction Energetics and Kinetic Modeling5.4. Prediction of Spectroscopic Parameters via Computational Methods5.4.1. Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions5.4.2. Vibrational Frequencies (IR, Raman) Analysis5.5. Analysis of Non-Covalent Interactions within the Molecule and with Solvents

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Advanced Analytical Techniques in the Research of 1 Fluorocyclopent 3 Ene 1 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments provides definitive information on the carbon skeleton, proton environments, and the specific location of the fluorine atom.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

One-dimensional NMR spectroscopy provides primary evidence for the structure of 1-Fluorocyclopent-3-ene-1-carboxylic acid. Each unique nucleus (¹H, ¹³C, ¹⁹F) gives rise to a distinct signal, whose chemical shift, integration, and coupling pattern reveal its chemical environment.

¹H NMR: The proton spectrum is expected to show distinct signals for the carboxylic acid proton, the olefinic protons, and the aliphatic protons of the cyclopentene (B43876) ring. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm). The two olefinic protons on C3 and C4 would be chemically equivalent and appear as a multiplet around 5.6-5.8 ppm. chemicalbook.com The aliphatic protons on C2 and C5 would show more complex splitting patterns due to coupling to each other and to the olefinic protons.

¹³C NMR: The carbon spectrum provides a count of the unique carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 175-185 ppm region. The olefinic carbons (C3 and C4) are expected in the 128-130 ppm range. rsc.org The quaternary carbon C1, bonded to both fluorine and the carboxyl group, would appear as a doublet due to one-bond coupling with ¹⁹F. The remaining aliphatic carbons (C2 and C5) would be found further upfield.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive to the local electronic environment and provides a direct confirmation of the fluorine substituent. For a tertiary alkyl fluoride (B91410), the ¹⁹F chemical shift is expected in the range of -140 to -250 ppm relative to a CFCl₃ standard. ucsb.edu The signal would likely appear as a complex multiplet due to coupling with nearby protons.

The following table contains predicted NMR data based on analogous structures, as direct experimental data for this compound is not publicly available.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
Atom PositionNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
-COOH¹H>10.0br s-
H-3, H-4¹H~5.7m-
H-2, H-5¹H2.8 - 3.2m-
C-1¹³C95 - 105d¹JCF ≈ 180-200
-C OOH¹³C175 - 185d²JCF ≈ 20-25
C-3, C-4¹³C~129s-
C-2, C-5¹³C~40d²JCF ≈ 20-25
C-1-F ¹⁹F-170 to -190m-

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between the olefinic protons (H-3/H-4) and their adjacent aliphatic protons (H-2/H-5), confirming the cyclopentene ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of C-2, C-3, C-4, and C-5 by linking them to their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the stereochemistry by identifying protons that are close in space. For this compound, NOESY could help determine the relative orientation of substituents on the cyclopentene ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. measurlabs.com Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm), which allows for the unambiguous determination of its elemental formula. infinitalab.comspectroscopyonline.com For this compound, HRMS would be used to verify that the experimentally measured mass matches the theoretical exact mass calculated for the molecular formula C₆H₇FO₂.

Table 2: HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact MassHypothetical Measured MassMass Error (ppm)
C₆H₇FO₂[M+H]⁺131.05031131.050501.45
C₆H₇FO₂[M+Na]⁺153.03225153.032400.98
C₆H₇FO₂[M-H]⁻129.03574129.03555-1.47

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While NMR and MS can define the constitution of a molecule, X-ray crystallography provides an unparalleled, definitive picture of its three-dimensional structure in the solid state. springernature.com This technique is the gold standard for determining the absolute configuration of a chiral molecule. nih.govpurechemistry.orgwikipedia.org

For this compound, which possesses a stereocenter at the C1 position, obtaining a suitable single crystal of one enantiomer would allow for its absolute stereochemistry (whether it is the R- or S-enantiomer) to be unambiguously determined. researchgate.net The analysis yields precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclopentene ring and the spatial arrangement of the fluorine and carboxylic acid substituents. This information is invaluable for understanding stereospecific interactions in biological or chemical systems.

Table 3: Hypothetical Crystallographic Data Parameters

ParameterHypothetical Value
Crystal systemMonoclinic
Space groupP2₁ (a chiral space group)
a, b, c (Å)8.5, 6.2, 10.1
α, β, γ (°)90, 105.4, 90
Volume (ų)523.5
Z (molecules/unit cell)2
Flack parameter~0.0(1)

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture, making them vital for assessing the purity of a synthesized compound and for resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for both analytical and preparative separations.

Purity Assessment: Reversed-phase HPLC is commonly used to determine the chemical purity of a sample. The compound is passed through a column with a nonpolar stationary phase (like C18), and a polar mobile phase is used for elution. Any impurities will typically have different retention times from the main compound, appearing as separate peaks in the chromatogram. The purity can be quantified by comparing the area of the main peak to the total area of all peaks.

Enantiomeric Excess Determination: Since enantiomers have identical physical properties in an achiral environment, they cannot be separated on a standard HPLC column. To resolve the (R)- and (S)-enantiomers of this compound, chiral HPLC is required. nih.gov This is achieved by using a chiral stationary phase (CSP), such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® columns). researchgate.netnih.gov The enantiomers interact differently with the chiral phase, leading to different retention times and allowing for their separation and quantification. This analysis is critical for determining the enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity.

Table 4: Typical HPLC Conditions for Analysis

ParameterPurity Assessment (Reversed-Phase)Enantiomeric Separation (Chiral)
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm)Chiralpak AD-H (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724)/Water + 0.1% Formic Acid (Gradient)Hexane/Isopropanol + 0.1% TFA (Isocratic, e.g., 90:10)
Flow Rate1.0 mL/min0.8 mL/min
DetectionUV (e.g., 210 nm)UV (e.g., 210 nm)
Column Temp.25 °C25 °C

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. lmaleidykla.ltnih.gov To overcome these issues, derivatization is a common and often necessary step. lmaleidykla.ltnih.gov

Detailed Research Findings:

While specific GC methods for this compound are not extensively documented in publicly available literature, the analysis of structurally related fluorinated carboxylic acids provides a framework for a hypothetical approach. Perfluorinated carboxylic acids (PFCAs), for example, are typically derivatized to more volatile esters (e.g., methyl or ethyl esters) or anilides prior to GC analysis. nih.govnih.gov A similar strategy would likely be effective for this compound.

The derivatization process would involve converting the carboxylic acid group into a less polar and more volatile functional group. For instance, reaction with an alcohol such as methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester.

A hypothetical GC method for the analysis of the methyl ester of this compound could employ a mid-polarity capillary column, such as one coated with a cyanopropyl-dimethylpolysiloxane stationary phase. The injector and detector temperatures would be optimized to ensure efficient volatilization of the derivative without causing thermal degradation. A flame ionization detector (FID) would be a suitable choice for detection due to its sensitivity towards organic compounds.

Hypothetical GC Parameters for Methyl 1-Fluorocyclopent-3-ene-1-carboxylate:

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness cyanopropyl-dimethylpolysiloxane
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 80 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL (split injection)
Expected Retention Time 8-12 min

This table is interactive. You can sort and filter the data.

This method would be expected to yield a sharp, symmetrical peak for the derivatized analyte, allowing for accurate quantification and purity assessment.

Chiral Chromatography for Enantiomeric Separation

The presence of a stereocenter at the C1 position, bonded to both a fluorine atom and a carboxylic acid group, means that this compound can exist as a pair of enantiomers. Chiral chromatography is an indispensable technique for separating and quantifying these enantiomers. lcms.cz This is particularly crucial in pharmaceutical research, where enantiomers of a chiral drug can exhibit significantly different pharmacological activities. ucj.org.ua

Detailed Research Findings:

The enantioselective separation of chiral carboxylic acids is well-established, often utilizing chiral stationary phases (CSPs) that can form transient diastereomeric complexes with the enantiomers of the analyte. For acidic compounds, CSPs based on cyclodextrins and their derivatives are particularly effective. nih.gov

While a specific chiral separation method for this compound is not readily found in the literature, methods developed for other fluorinated and cyclic chiral compounds can provide valuable guidance. u-szeged.hu The separation would likely be achieved using high-performance liquid chromatography (HPLC) with a cyclodextrin-based CSP. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin or dimethyl-β-cyclodextrin, often provide the necessary selectivity for resolving the enantiomers. nih.gov

The mobile phase composition, typically a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, would be carefully optimized to achieve baseline separation of the enantiomeric peaks. The pH of the aqueous component is a critical parameter, as it influences the ionization state of the carboxylic acid and its interaction with the CSP.

Hypothetical Chiral HPLC Parameters for Enantiomeric Separation:

ParameterValue
Column Chiralpak® AD-H (amylose derivative) or Cyclobond™ I 2000 DMP (dimethylphenyl carbamate (B1207046) β-cyclodextrin)
Mobile Phase Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (Normal Phase) or Acetonitrile/Water with 0.1% Formic Acid (Reversed Phase)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Expected Elution Order Enantiomer 1, followed by Enantiomer 2

This table is interactive. You can sort and filter the data.

Successful chiral separation would allow for the determination of the enantiomeric excess (ee) of a sample, a critical quality attribute for chiral compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are non-destructive and can be used to analyze samples in various states.

Detailed Research Findings:

A comprehensive vibrational analysis of this compound would involve the assignment of its fundamental vibrational modes. While a dedicated spectroscopic study for this specific molecule is not available, the expected spectral features can be predicted by examining the characteristic vibrations of its constituent functional groups and the cyclopentene ring. nih.govresearchgate.netchemicalbook.comnist.gov

Infrared (IR) Spectroscopy:

The IR spectrum is expected to be dominated by strong absorptions corresponding to the carboxylic acid group. A broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration, broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp band typically between 1700 and 1725 cm⁻¹. The C-F stretching vibration is expected to appear as a strong band in the region of 1000-1100 cm⁻¹. The C=C stretching of the cyclopentene ring would likely be observed around 1640-1660 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR. The C=C double bond, being a non-polar bond, is expected to show a strong Raman signal. The symmetric vibrations of the cyclopentene ring would also be more prominent in the Raman spectrum. The C-F bond, while strongly absorbing in the IR, may show a weaker Raman signal.

Expected Vibrational Frequencies for this compound:

Functional Group/Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300WeakBroad, Strong (IR)
C-H stretch (alkene)3000-3100MediumMedium
C-H stretch (alkane)2850-2960StrongMedium-Strong
C=O stretch (carboxylic acid)1700-1725MediumStrong (IR)
C=C stretch1640-1660StrongMedium (IR), Strong (Raman)
C-O stretch1210-1320WeakStrong (IR)
C-F stretch1000-1100WeakStrong (IR)
O-H bend1395-1440WeakMedium (IR)

This table is interactive. You can sort and filter the data.

A detailed conformational analysis could be performed by comparing the experimental spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). This would aid in assigning the observed bands to specific vibrational modes and understanding the preferred conformation of the molecule in the gas phase or in solution.

Future Research Directions and Unresolved Challenges in the Study of 1 Fluorocyclopent 3 Ene 1 Carboxylic Acid

Development of More Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of many organofluorine compounds, including 1-Fluorocyclopent-3-ene-1-carboxylic acid, is the reliance on traditional methods that may lack sustainability and atom economy. researchgate.net Future research must prioritize the development of greener synthetic routes. This involves moving away from stoichiometric fluorinating agents that generate significant waste towards catalytic approaches. The exploration of methods using safer and more environmentally benign fluoride (B91410) sources, such as hydrofluoric acid-pyridine complexes, could offer significant advantages. researchgate.net Furthermore, designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key goal of atom economy. researchgate.net Investigating biocatalytic strategies, which operate under mild conditions and offer high selectivity, presents another promising frontier for the sustainable production of this fluorinated carbocycle. rsc.org

Table 1: Comparison of Synthetic Pathway Goals

MetricTraditional MethodsFuture Sustainable Methods
Reagent Type Often stoichiometric, harsh fluorinating agentsCatalytic, greener fluoride sources
Atom Economy Potentially low, generating significant wasteHigh, maximizing atom incorporation
Reaction Conditions Often require harsh temperatures or pressuresMild, ambient conditions (e.g., biocatalysis)
Solvent Use Reliance on volatile organic compoundsUse of greener solvents or solvent-free conditions

Exploration of Novel Reactivity Modes and Catalytic Transformations

The electronic properties of the fluorine atom in this compound are expected to significantly influence its reactivity, yet this remains largely unexplored. The electron-withdrawing nature of fluorine can impact the reactivity of the double bond and the carboxylic acid group, opening doors to novel chemical transformations. rsc.orgnih.gov Future work should focus on systematically investigating the reactivity of this molecule in a variety of reactions, including cycloadditions, transition-metal-catalyzed cross-couplings, and electrophilic additions. nih.govsapub.orgscispace.com

A particularly promising area is the use of photocatalysis to generate radical intermediates from the carboxylic acid moiety, which could then participate in hydrofluoroalkylation reactions with alkenes. nih.gov The development of new catalytic systems specifically designed to leverage the unique electronic features of this fluorinated scaffold could unlock unprecedented chemical transformations and provide access to a wider range of complex molecules. nih.gov

Design and Synthesis of Advanced Derivatives for Specific Research Applications

This compound is a versatile scaffold for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. beilstein-journals.orgmdpi.com Future research should be directed towards the strategic design and synthesis of advanced derivatives. For instance, the carboxylic acid group can be converted into a wide array of functional groups, such as amides, esters, and alcohols, to create libraries of compounds for biological screening. researchgate.net

Given the prevalence of fluorinated cyclic amino acids in PET imaging and drug design, converting the carboxylic acid to an amine could yield novel probes for studying biological processes. nih.govnih.govnih.gov The double bond also offers a handle for further functionalization, allowing for the introduction of additional diversity. beilstein-journals.org The synthesis of polymers incorporating this fluorinated monomer could also lead to materials with unique thermal or optical properties.

Addressing Stereochemical Control and Enantiomeric Purity Challenges at Scale

The fluorine-bearing carbon atom in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. For many biological applications, it is crucial to isolate a single enantiomer, as different enantiomers can have vastly different biological activities. A significant unresolved challenge is the development of efficient and scalable methods for the enantioselective synthesis of this compound. acs.orgacs.org

Future research should focus on asymmetric catalysis, including organocatalysis, biocatalysis, and transition-metal catalysis, to produce the desired enantiomer with high purity. organic-chemistry.orgnih.gov While methods for synthesizing chiral cyclopentenones and related structures exist, their application to this specific fluorinated target needs to be developed. acs.orgacs.org Furthermore, maintaining enantiomeric purity during scale-up presents its own set of challenges that will require careful process optimization. The development of robust analytical methods to accurately determine enantiomeric excess at scale is also a critical need.

Table 2: Potential Asymmetric Synthetic Strategies

Catalysis TypePotential AdvantagesKey Research Challenge
Organocatalysis Metal-free, often robust and scalableCatalyst design for specific substrate
Biocatalysis High enantioselectivity, mild conditionsEnzyme discovery and engineering
Transition-Metal Catalysis High turnover numbers, broad scopeLigand design, removal of metal traces

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fine chemicals and pharmaceuticals is increasingly benefiting from the adoption of flow chemistry and automation. researchgate.netresearchgate.netamidetech.com These technologies offer improved control over reaction parameters, enhanced safety, and greater scalability compared to traditional batch processes. durham.ac.uk A key future direction is the integration of the synthesis of this compound and its derivatives into automated flow platforms.

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A thorough understanding of the structural, electronic, and mechanistic properties of this compound is essential for guiding the development of new syntheses and applications. Future research should leverage advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, to precisely characterize the molecule's three-dimensional structure and conformational preferences. mdpi.comnih.gov

Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in providing insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties. nih.govdntb.gov.ua These theoretical studies can help rationalize observed reactivity, predict the outcomes of new reactions, and guide the design of novel derivatives with desired properties. nih.gov The synergy between advanced experimental and computational methods will be vital for unlocking a deeper mechanistic understanding of this unique fluorinated compound. beilstein-journals.org

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-fluorocyclopent-3-ene-1-carboxylic acid derivatives?

Methodological Answer: Key steps include:

  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for amine protection, followed by trifluoroacetic acid (TFA) deprotection in dichloromethane (CH₂Cl₂) at 0°C for 4 hours .
  • Hydrolysis : Employ lithium hydroxide (LiOH) in methanol/water mixtures (e.g., 14 mL MeOH:4 mL H₂O) at room temperature for 20 hours to cleave esters .
  • Purification : Use silica gel column chromatography with gradients like hexane/ethyl acetate (3:1 to 1:1) for intermediates. For final products, employ Dowex 50W-X8 cation-exchange columns with 5% aqueous pyridine or reverse-phase C-18 columns (water/methanol) .

Q. How is structural confirmation performed for intermediates and final products?

Methodological Answer:

  • NMR Spectroscopy : Analyze ^1H, ^13C, and ^19F NMR spectra to confirm regiochemistry and fluorination. For example, ^19F NMR can distinguish between geminal and vicinal fluorine substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular formulas (e.g., m/z calculated for C₉H₁₀FNO₂: 183.0695) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol prevention .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks, especially during TFA use .
  • Waste Disposal : Neutralize acidic by-products (e.g., TFA) with sodium bicarbonate before disposal .

Q. How can analytical methods be validated for this compound?

Methodological Answer:

  • HPLC : Develop gradients using C-18 columns (e.g., 5%–95% acetonitrile/water with 0.1% formic acid) and validate via spike-recovery assays (target: ≥95% recovery) .
  • Calibration Standards : Prepare stock solutions in DMSO (1–10 mM) and dilute in PBS for linearity testing (R² > 0.99) .

Q. What stability data are available for storage conditions?

Methodological Answer:

  • Short-Term : Store at –20°C under argon to prevent oxidation of the cyclopentene ring .
  • Long-Term : Lyophilize and keep at –80°C for >6 months; monitor via periodic NMR to detect decomposition (e.g., ring-opening or defluorination) .

Advanced Research Questions

Q. What computational tools predict reactivity in fluorinated cyclopentene systems?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis sets to model fluorination effects on ring strain and electronic properties (e.g., LUMO energy shifts) .
  • pKa Prediction : Tools like H++ estimate carboxylic acid pKa (~2.5–3.0) and amine pKa (~8.5–9.0) to guide buffer selection .

Q. How does this compound inhibit GABA aminotransferase?

Methodological Answer:

  • Mechanism : The fluorinated cyclopentene mimics the planar transition state of GABA, forming a covalent adduct with pyridoxal 5′-phosphate (PLP). Kinetic assays (e.g., kₐₚₚ/Kᵢ = 1.2 × 10⁴ M⁻¹s⁻¹) confirm time-dependent inactivation .
  • In Vivo Validation : Use microdialysis in rodent models to measure GABA elevation (e.g., 300% increase in striatal GABA levels post-administration) .

Q. Why is chirality critical in pharmacological activity?

Methodological Answer:

  • Stereoselective Synthesis : (S)-enantiomers show 10–100x higher potency than (R)-forms. Use chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to resolve enantiomers .
  • Docking Studies : Molecular dynamics (Amber22) reveal (S)-configuration aligns optimally with the GABA-AT active site (RMSD < 1.0 Å) .

Q. How are pharmacokinetic properties optimized for CNS penetration?

Methodological Answer:

  • LogP/D : Adjust via ester prodrugs (e.g., methyl esters) to achieve logP ~1.5–2.0, balancing blood-brain barrier permeability (target Papp > 5 × 10⁻⁶ cm/s) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated clearance (t₁/₂ > 60 minutes desired) .

Q. How to resolve contradictions in reported physical properties?

Methodological Answer:

  • Data Gaps : For missing melting points or solubility, use differential scanning calorimetry (DSC) and shake-flask methods (e.g., solubility in PBS: 2.3 mg/mL at pH 7.4) .
  • Reproducibility : Cross-validate NMR assignments (e.g., δ 5.8 ppm for cyclopentene protons) across labs using Bruker Avance III HD 600 MHz spectrometers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.